rac-(3R,4R)-3-fluoro-4-phenylpyrrolidine, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(3R,4R)-3-fluoro-4-phenylpyrrolidine, cis is a chiral compound with significant interest in the field of organic chemistry. This compound features a fluorine atom and a phenyl group attached to a pyrrolidine ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4R)-3-fluoro-4-phenylpyrrolidine, cis typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoropyrrolidine and benzaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst such as a Lewis acid to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure racemic mixture.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4R)-3-fluoro-4-phenylpyrrolidine, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
rac-(3R,4R)-3-fluoro-4-phenylpyrrolidine, cis has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.
Medicine: It is a key intermediate in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of rac-(3R,4R)-3-fluoro-4-phenylpyrrolidine, cis involves its interaction with specific molecular targets. The fluorine atom and phenyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
rac-(3R,4R)-4-phenyl-3,4-piperidinediol hydrochloride: This compound shares a similar pyrrolidine structure but with different functional groups.
rac-(3R,4R)-4-fluorooxolan-3-amine hydrochloride: Another fluorinated compound with a different ring structure.
rac-(3R,4R)-4-(Hydroxymethyl)piperidine-3,4-diol hydrochloride: A compound with hydroxyl groups instead of a phenyl group.
Uniqueness
rac-(3R,4R)-3-fluoro-4-phenylpyrrolidine, cis is unique due to its specific combination of a fluorine atom and a phenyl group on the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H12FN |
---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
3-fluoro-4-phenylpyrrolidine |
InChI |
InChI=1S/C10H12FN/c11-10-7-12-6-9(10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2 |
InChI Key |
RGPBQGQCCHKURC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)F)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.